2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-(2-methylpropyl)benzamide
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Overview
Description
2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-isobutylbenzamide is a complex organic compound characterized by its unique molecular structure This compound contains a dibenzo[c,e][1,2]thiazine core, which is further modified with a fluoro group and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-isobutylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors and sulfur-containing reagents.
Introduction of the fluoro group: This step often involves electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Sulfonamide formation: This can be accomplished by reacting the intermediate with sulfonyl chlorides under basic conditions.
Acetylation and amidation: The final steps involve acetylation of the intermediate followed by amidation with N-isobutylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-isobutylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-isobutylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-isobutylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Shares a similar core structure but lacks the N-isobutylbenzamide moiety.
(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Contains a carboxylic acid group instead of the acetylamino and N-isobutylbenzamide groups.
Uniqueness
The uniqueness of 2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-isobutylbenzamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the fluoro group, sulfonamide moiety, and N-isobutylbenzamide group makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C25H24FN3O4S |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[[2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C25H24FN3O4S/c1-16(2)14-27-25(31)19-8-3-5-9-21(19)28-24(30)15-29-22-12-11-17(26)13-20(22)18-7-4-6-10-23(18)34(29,32)33/h3-13,16H,14-15H2,1-2H3,(H,27,31)(H,28,30) |
InChI Key |
ZEUYBGXGPDDKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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